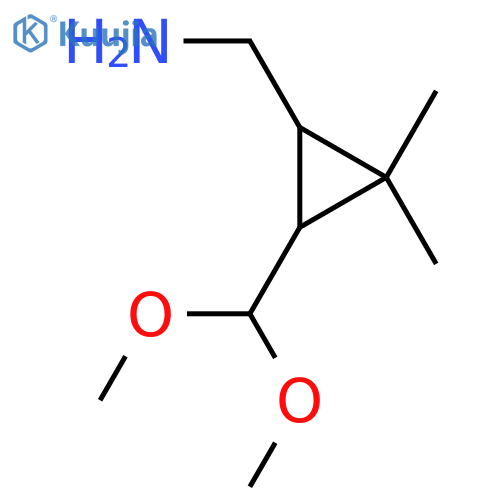Cas no 2228856-35-5 (3-(dimethoxymethyl)-2,2-dimethylcyclopropylmethanamine)

3-(dimethoxymethyl)-2,2-dimethylcyclopropylmethanamine 化学的及び物理的性質
名前と識別子
-
- 3-(dimethoxymethyl)-2,2-dimethylcyclopropylmethanamine
- EN300-1736641
- [3-(dimethoxymethyl)-2,2-dimethylcyclopropyl]methanamine
- 2228856-35-5
-
- インチ: 1S/C9H19NO2/c1-9(2)6(5-10)7(9)8(11-3)12-4/h6-8H,5,10H2,1-4H3
- InChIKey: SULAOPIZCIXOTD-UHFFFAOYSA-N
- ほほえんだ: O(C)C(C1C(CN)C1(C)C)OC
計算された属性
- せいみつぶんしりょう: 173.141578849g/mol
- どういたいしつりょう: 173.141578849g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 4
- 複雑さ: 155
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.6
- トポロジー分子極性表面積: 44.5Ų
3-(dimethoxymethyl)-2,2-dimethylcyclopropylmethanamine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1736641-2.5g |
[3-(dimethoxymethyl)-2,2-dimethylcyclopropyl]methanamine |
2228856-35-5 | 2.5g |
$2548.0 | 2023-09-20 | ||
| Enamine | EN300-1736641-0.05g |
[3-(dimethoxymethyl)-2,2-dimethylcyclopropyl]methanamine |
2228856-35-5 | 0.05g |
$1091.0 | 2023-09-20 | ||
| Enamine | EN300-1736641-1.0g |
[3-(dimethoxymethyl)-2,2-dimethylcyclopropyl]methanamine |
2228856-35-5 | 1g |
$1299.0 | 2023-06-04 | ||
| Enamine | EN300-1736641-5.0g |
[3-(dimethoxymethyl)-2,2-dimethylcyclopropyl]methanamine |
2228856-35-5 | 5g |
$3770.0 | 2023-06-04 | ||
| Enamine | EN300-1736641-10.0g |
[3-(dimethoxymethyl)-2,2-dimethylcyclopropyl]methanamine |
2228856-35-5 | 10g |
$5590.0 | 2023-06-04 | ||
| Enamine | EN300-1736641-1g |
[3-(dimethoxymethyl)-2,2-dimethylcyclopropyl]methanamine |
2228856-35-5 | 1g |
$1299.0 | 2023-09-20 | ||
| Enamine | EN300-1736641-0.5g |
[3-(dimethoxymethyl)-2,2-dimethylcyclopropyl]methanamine |
2228856-35-5 | 0.5g |
$1247.0 | 2023-09-20 | ||
| Enamine | EN300-1736641-0.1g |
[3-(dimethoxymethyl)-2,2-dimethylcyclopropyl]methanamine |
2228856-35-5 | 0.1g |
$1144.0 | 2023-09-20 | ||
| Enamine | EN300-1736641-10g |
[3-(dimethoxymethyl)-2,2-dimethylcyclopropyl]methanamine |
2228856-35-5 | 10g |
$5590.0 | 2023-09-20 | ||
| Enamine | EN300-1736641-0.25g |
[3-(dimethoxymethyl)-2,2-dimethylcyclopropyl]methanamine |
2228856-35-5 | 0.25g |
$1196.0 | 2023-09-20 |
3-(dimethoxymethyl)-2,2-dimethylcyclopropylmethanamine 関連文献
-
Kelsey M. Hallinen,Stephanie Tristram-Nagle,John F. Nagle Phys. Chem. Chem. Phys., 2012,14, 15452-15457
-
Ján Matyašovský,Tobias Stopka,Bogdan R. Brutiu,Alexandre Pinto,Martina Drescher,Nuno Maulide Chem. Sci., 2021,12, 7770-7774
-
Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215
-
Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094
-
Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067
3-(dimethoxymethyl)-2,2-dimethylcyclopropylmethanamineに関する追加情報
3-(dimethoxymethyl)-2,2-dimethylcyclopropylmethanamine(CAS: 2228856-35-5)の最新研究動向と応用可能性
3-(dimethoxymethyl)-2,2-dimethylcyclopropylmethanamine(CAS番号: 2228856-35-5)は、近年、医薬品開発や化学生物学の分野で注目を集めている化合物です。本化合物は、その特異な化学構造と生物学的活性から、新規薬剤候補としての可能性が研究されています。特に、神経科学領域や抗炎症薬開発における応用が期待されており、最近の研究ではその作用機序や薬理効果に関する詳細な解析が進められています。
2023年に発表された最新の研究では、本化合物が特定の受容体に選択的に結合し、神経伝達物質の調節に寄与することが明らかになりました。この発見は、神経変性疾患や精神疾患の治療戦略に新たな視点を提供するものとして注目されています。また���in vitroおよびin vivo試験において、本化合物が優れた血液脳関門透過性を示すことも確認されており、中枢神経系標的薬剤としての開発可能性が高まっています。
合成化学の観点からは、3-(dimethoxymethyl)-2,2-dimethylcyclopropylmethanamineの効率的な製造プロセスの開発が進められています。特に、不斉合成法の最適化により、高純度かつ高収率での生産が可能となり、臨床試験に必要な量の確保が現実的になってきました。さらに、本化合物を出発原料とする誘導体合成も活発に行われており、構造活性相関研究を通じてより優れた薬理特性を持つ新規化合物の探索が続けられています。
安全性評価に関する予備的研究では、本化合物が良好な毒性プロファイルを示すことが報告されています。しかしながら、長期投与時の影響や代謝産物の挙動についてはさらなる調査が必要とされており、現在、複数の研究機関で詳細な薬物動態・毒性学研究が実施されています。これらのデータは、今後の臨床開発計画を策定する上で重要な基礎情報となるでしょう。
産業界における動向として、いくつかのバイオテクノロジー企業が本化合物に関連する特許出願を行っており、創薬プラットフォームとしての商業的価値が認識され始めています。特に、GPCRを標的とする新規治療薬の開発において、本化合物のコア構造が重要なリード化合物として位置づけられつつあります。
今後の展望としては、3-(dimethoxymethyl)-2,2-dimethylcyclopropylmethanamineを基盤とした更なる構造最適化と、特定疾患モデルにおける有効性の検証が重要な課題となります。また、そのユニークな化学構造を活用したプローブ分子としての応用も期待されており、化学生物学ツールとしての可能性も探求されています。これらの研究の進展により、本化合物が医薬品開発の新たな突破口となる可能性が高まっています。
2228856-35-5 (3-(dimethoxymethyl)-2,2-dimethylcyclopropylmethanamine) 関連製品
- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)
- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)
- 134441-61-5(tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate)
- 1006464-09-0(3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde)
- 65999-71-5(4-(2-ethoxyethoxy)aniline Hydrochloride)
- 1694943-94-6(3-{(tert-butoxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid)
- 2034338-66-2(1-(3-{[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]sulfonyl}phenyl)ethan-1-one)
- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)
- 1868968-92-6(4-(3-Bromo-2-fluorophenyl)but-3-en-2-one)
- 1226438-42-1(1-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(3-nitrophenyl)-1H-imidazole)



